molecular formula C25H21BrN4O3 B15044269 4-bromo-2-[(E)-{[4-(4-methoxyphenyl)-1-{[(E)-(4-methoxyphenyl)methylidene]amino}-1H-imidazol-2-yl]imino}methyl]phenol

4-bromo-2-[(E)-{[4-(4-methoxyphenyl)-1-{[(E)-(4-methoxyphenyl)methylidene]amino}-1H-imidazol-2-yl]imino}methyl]phenol

Cat. No.: B15044269
M. Wt: 505.4 g/mol
InChI Key: YWTHTIHEJLQJPN-NGIYISQISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BROMO-2-[(E)-{[4-(4-METHOXYPHENYL)-1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-1H-IMIDAZOL-2-YL]IMINO}METHYL]PHENOL is a complex organic compound that features a bromine atom, methoxyphenyl groups, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-[(E)-{[4-(4-METHOXYPHENYL)-1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-1H-IMIDAZOL-2-YL]IMINO}METHYL]PHENOL typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with an amine derivative.

    Introduction of the methoxyphenyl groups: This step involves the reaction of the imidazole intermediate with methoxybenzaldehyde under acidic or basic conditions.

    Bromination: The final step involves the bromination of the phenol ring using bromine or a brominating agent like N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and imidazole moieties.

    Reduction: Reduction reactions can target the imine groups, converting them to amines.

    Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Reduced products include amines.

    Substitution: Substituted products depend on the nucleophile used.

Scientific Research Applications

4-BROMO-2-[(E)-{[4-(4-METHOXYPHENYL)-1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-1H-IMIDAZOL-2-YL]IMINO}METHYL]PHENOL has several research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with biological targets through its imidazole and phenol groups. The imidazole ring can coordinate with metal ions, while the phenol group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-2-[(E)-{[4-(4-METHOXYPHENYL)-1H-IMIDAZOL-2-YL]IMINO}METHYL]PHENOL
  • 4-BROMO-2-[(E)-{[4-(4-METHOXYPHENYL)-1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-1H-IMIDAZOL-2-YL]IMINO}METHYL]ANILINE

Uniqueness

The uniqueness of 4-BROMO-2-[(E)-{[4-(4-METHOXYPHENYL)-1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-1H-IMIDAZOL-2-YL]IMINO}METHYL]PHENOL lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions.

Properties

Molecular Formula

C25H21BrN4O3

Molecular Weight

505.4 g/mol

IUPAC Name

4-bromo-2-[(E)-[4-(4-methoxyphenyl)-1-[(E)-(4-methoxyphenyl)methylideneamino]imidazol-2-yl]iminomethyl]phenol

InChI

InChI=1S/C25H21BrN4O3/c1-32-21-8-3-17(4-9-21)14-28-30-16-23(18-5-10-22(33-2)11-6-18)29-25(30)27-15-19-13-20(26)7-12-24(19)31/h3-16,31H,1-2H3/b27-15+,28-14+

InChI Key

YWTHTIHEJLQJPN-NGIYISQISA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/N2C=C(N=C2/N=C/C3=C(C=CC(=C3)Br)O)C4=CC=C(C=C4)OC

Canonical SMILES

COC1=CC=C(C=C1)C=NN2C=C(N=C2N=CC3=C(C=CC(=C3)Br)O)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.